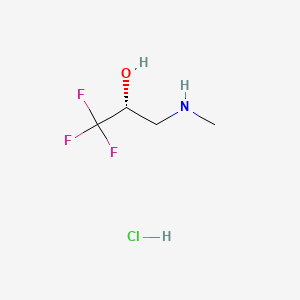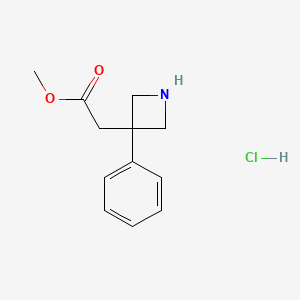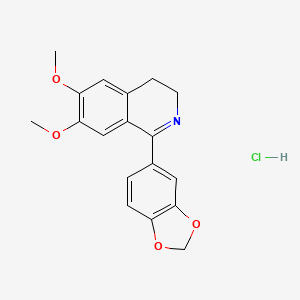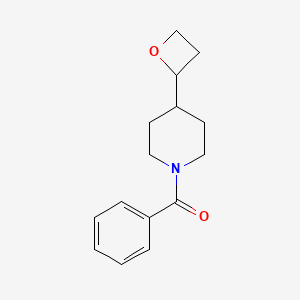
1-Benzoyl-4-(oxetan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-(oxetan-2-yl)piperidine is a compound that combines the structural features of piperidine and oxetane Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxetane is a four-membered ring containing one oxygen atom The benzoyl group attached to the piperidine ring adds further complexity to the molecule
Preparation Methods
The synthesis of 1-Benzoyl-4-(oxetan-2-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via intramolecular cyclization reactions, such as epoxide ring opening followed by ring closure.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride or benzoyl anhydride in the presence of a base.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Benzoyl-4-(oxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxetane ring, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Benzoyl-4-(oxetan-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(oxetan-2-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Benzoyl-4-(oxetan-2-yl)piperidine can be compared with other similar compounds, such as:
1-Benzoylpiperidine: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
4-(Oxetan-2-yl)piperidine: Lacks the benzoyl group, which affects its interaction with biological targets.
1-Benzoyl-4-(oxetan-2-yl)pyrrolidine: Contains a five-membered pyrrolidine ring instead of the six-membered piperidine ring, leading to different structural and chemical properties .
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
[4-(oxetan-2-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-9-6-12(7-10-16)14-8-11-18-14/h1-5,12,14H,6-11H2 |
InChI Key |
XBJRMSDKVNDKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCO2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


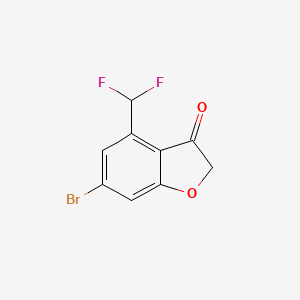
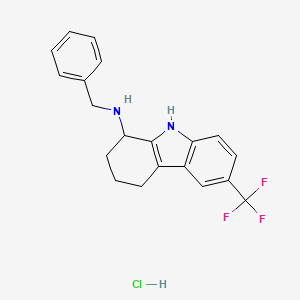

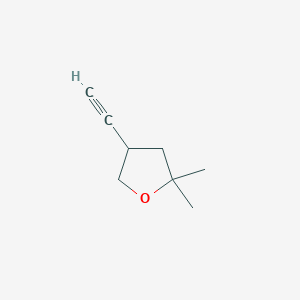
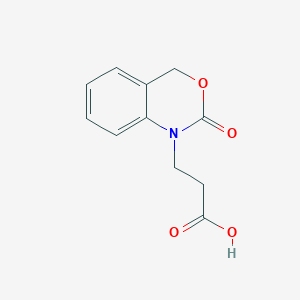
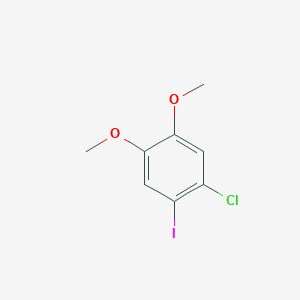
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)


